molecular formula C16H13ClF3N3O2 B2939694 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034530-00-0

5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2939694
CAS No.: 2034530-00-0
M. Wt: 371.74
InChI Key: CXJAZJJBTFADKP-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group and an oxy-piperidinyl trifluorobenzoyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloropyrimidine with 1-(2,3,4-trifluorobenzoyl)piperidine in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

    Hydrolysis: The ester linkage in the trifluorobenzoyl moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce the corresponding carboxylic acids and alcohols.

Scientific Research Applications

5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The trifluorobenzoyl moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}benzene
  • 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}thiophene

Uniqueness

Compared to similar compounds, 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine stands out due to its pyrimidine ring, which can engage in unique interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJAZJJBTFADKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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